5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

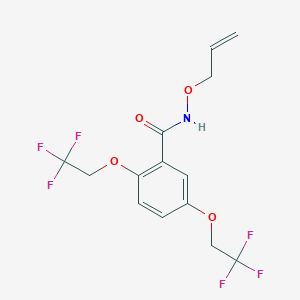

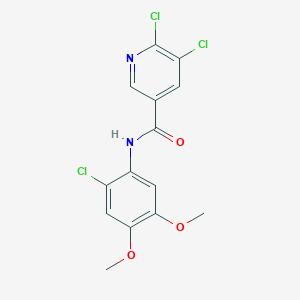

5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridazine ring and a morpholine group.

Aplicaciones Científicas De Investigación

Photochemical Studies and Drug Metabolism

- A study explored the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone by pyrimido[5,4-g]pteridine 5-oxide, highlighting its application in understanding drug metabolism and the formation of various products through photochemical reactions (Maki et al., 1988).

Chemical Synthesis and Drug Discovery

- Research has demonstrated the utility of 5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone derivatives in drug discovery, particularly through the synthesis of polysubstituted pyridazinones. This synthesis showcases the compound's role in creating polyfunctional systems potentially applicable in pharmaceuticals (Pattison et al., 2009).

Analgesic and Anti-Inflammatory Properties

- A significant amount of research has been dedicated to evaluating the analgesic and anti-inflammatory activities of 5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone derivatives. These studies have identified specific derivatives with potent activities, contributing to the understanding of structure-activity relationships within this class of compounds (Takaya et al., 1979).

Antimicrobial Activities

- The synthesis of new 3(2H)-pyridazinone derivatives has been reported, with some showing promising antibacterial, antifungal, and antimycobacterial activities. This highlights the compound's potential in the development of new antimicrobial agents (Sukuroglu et al., 2012).

Spectroscopic and Computational Studies

- Detailed spectroscopic and computational studies on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone have been conducted to explore its molecular structure, vibrational frequencies, and electronic properties. Such studies provide deep insights into the compound's characteristics, aiding in its application in various scientific fields (Dede et al., 2018).

Fluorescent Probes for Biological Imaging

- The development of near-infrared fluorescent probes based on pyridazinone derivatives demonstrates the compound's utility in biomedical imaging. These probes have been successfully applied in cell and mouse-brain imaging, showcasing the potential for advancements in diagnostic and research tools (Zhou et al., 2017).

Propiedades

IUPAC Name |

5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-9(15)8-14-11(16)6-10(7-12-14)13-2-4-17-5-3-13/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJJWTJZYZKYQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C=C(C=N1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320657 |

Source

|

| Record name | 5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477845-70-8 |

Source

|

| Record name | 5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2940290.png)

![4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide](/img/structure/B2940291.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2940292.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2940295.png)

![3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2940296.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2940299.png)

![4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2940300.png)

![(E)-[(E)-[amino({[(4-bromophenyl)methyl]sulfanyl})methylidene]amino]({[4-(2-methylpropyl)phenyl]methylidene})amine hydrobromide](/img/structure/B2940305.png)

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2940306.png)

![3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2940307.png)